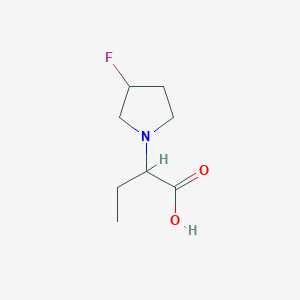
2-(3-氟代吡咯烷-1-基)丁酸
描述
2-(3-Fluoropyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoropyrrolidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoropyrrolidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡咯烷酮衍生物,包括“2-(3-氟代吡咯烷-1-基)丁酸”,已被确定为有效的抗菌剂。 它们的结构使它们能够与细菌细胞壁相互作用并破坏重要过程,从而抑制细菌生长 .
抗癌活性
研究表明,具有吡咯烷酮部分的化合物可表现出抗癌特性。 它们可以干扰癌细胞的复制并诱导细胞凋亡,使它们在开发新的化疗药物方面具有价值 .
抗炎活性
吡咯烷酮衍生物的抗炎潜力显着。 它们可以通过抑制促炎细胞因子的产生来调节机体的炎症反应,这在治疗慢性炎症性疾病中至关重要 .
抗抑郁活性
吡咯烷酮衍生物已被研究用于其抗抑郁作用。 它们可能影响大脑中的神经递质水平,特别是血清素和多巴胺,这些神经递质在抑郁症中往往失衡 .
抗HCV活性
这些化合物在治疗丙型肝炎病毒 (HCV) 感染方面显示出希望。 它们可以抑制病毒的复制,为开发新的抗病毒药物提供潜在途径 .
工业应用
除了生物应用外,吡咯烷酮衍生物在工业领域也具有价值。 它们可用于合成各种生物碱和非典型β-氨基酸,这些氨基酸的应用范围从制药到农用化学品 .
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The fluorine atom and the carboxylic acid group could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets.
Mode of Action
Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to a target protein and modulating its activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific research. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
生化分析
Biochemical Properties
2-(3-Fluoropyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The fluorinated pyrrolidine ring enhances the compound’s binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor, thereby modulating the enzyme’s activity . Additionally, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can interact with transport proteins, influencing the transport of other biomolecules across cellular membranes.
Cellular Effects
The effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can alter gene expression and cellular metabolism . It also affects cellular processes such as proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 2-(3-Fluoropyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. The fluorinated pyrrolidine ring allows for strong binding to enzyme active sites, leading to enzyme inhibition or activation depending on the context . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Fluoropyrrolidin-1-yl)butanoic acid remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid.
Metabolic Pathways
2-(3-Fluoropyrrolidin-1-yl)butanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence the levels of various metabolites, thereby affecting metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its overall biochemical activity.
Subcellular Localization
2-(3-Fluoropyrrolidin-1-yl)butanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . This localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical effects.
属性
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVPSMGLQRZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


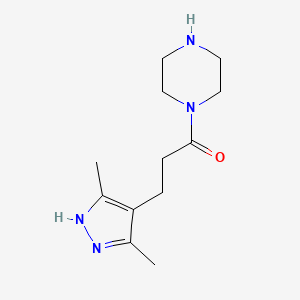
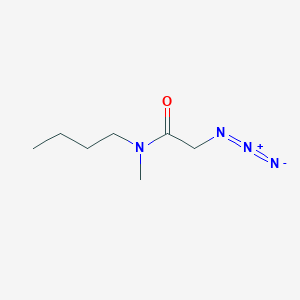
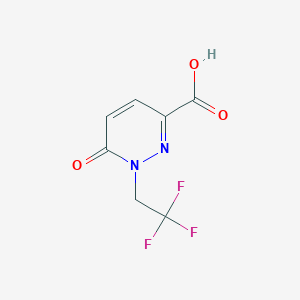
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
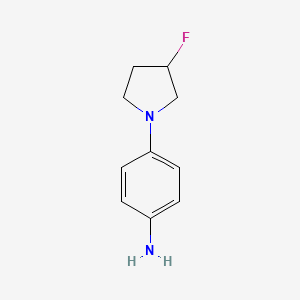
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)

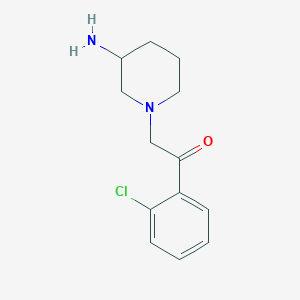




![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
